molecular formula C9H7N3O2 B1438574 3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152539-87-1

3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1438574
CAS No.: 1152539-87-1
M. Wt: 189.17 g/mol
InChI Key: VWYBENBMTLUDHF-UHFFFAOYSA-N
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Description

Pyridine and pyrazole derivatives are important in medicinal chemistry and have a wide range of biological activities . They are often used as building blocks in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

While specific synthesis methods for “3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” were not found, similar compounds have been synthesized using various methods . For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using trimethylamine and magnesium oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its properties and reactivity. While specific structural data for “this compound” was not found, similar compounds have been analyzed using techniques such as FT-IR, 1H-NMR, and 13C-NMR .


Chemical Reactions Analysis

The chemical reactions of a compound are determined by its structure and functional groups. Pyridine and pyrazole derivatives are known to undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior. While specific data for “this compound” was not found, similar compounds have been analyzed for properties such as density, boiling point, vapor pressure, and others .

Scientific Research Applications

Synthesis and Functionalization

  • Functionalization Reactions : 1H-pyrazole-3-carboxylic acid has been studied for its functionalization reactions, with successful conversion into corresponding carboxamides via reactions with various binucleophiles, demonstrating its potential in organic synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Structural Analysis and Computational Study

  • Crystal Structure and Computational Analysis : The crystal structure and computational studies of derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, highlight the importance of this compound in the field of molecular structure analysis (Shen et al., 2012).

Coordination Polymers and Structural Topology

  • Coordination Polymers : The use of 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid as a ligand in coordination complexes has been explored, demonstrating various structural types and novel topology in the resulting polymers (Zhao et al., 2014).

Optical Properties

  • Optical Properties : Novel derivatives, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazoles, have been synthesized from pyrazole-carboxylic acid derivatives, showcasing their potential in understanding fluorescence spectral characteristics and molecular orbital correlates (Ge et al., 2014).

Catalytic Applications

  • Catalysis in Organic Synthesis : The compound has been utilized as a catalyst in the synthesis of complex organic molecules, demonstrating its potential in facilitating chemical reactions (Zhang et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. While specific information for “3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” was not found, similar compounds have shown various biological activities .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. While specific safety data for “3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” was not found, similar compounds have provided safety information including hazard statements, precautionary statements, and first-aid measures .

Future Directions

The future directions in the research of a compound often depend on its potential applications. While specific future directions for “3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” were not found, similar compounds have shown promise in various areas of research .

Properties

IUPAC Name

5-pyridin-3-yl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-5-11-12-8(7)6-2-1-3-10-4-6/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYBENBMTLUDHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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